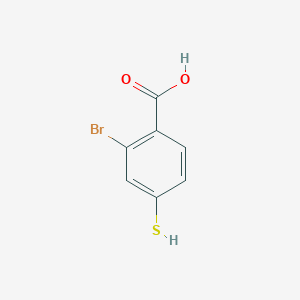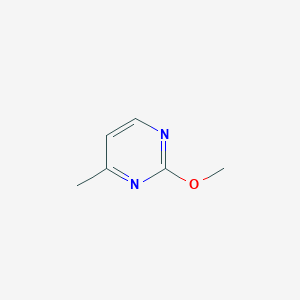
2-Bromo-4-mercaptobenzoic acid
Overview
Description
2-Bromo-4-mercaptobenzoic acid, also known as 2-bromo-4-sulfanylbenzoic acid, is a chemical compound with the molecular formula C7H5BrO2S and a molecular weight of 233.08 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-mercaptobenzoic acid consists of a benzene ring with a bromine atom and a mercapto group attached at the 2nd and 4th positions, respectively, and a carboxylic acid group at the 1st position .Physical And Chemical Properties Analysis
2-Bromo-4-mercaptobenzoic acid is a solid substance that is soluble in chloroform, DMSO, and methanol . It has a melting point of 188-190°C .Scientific Research Applications
Surface-Enhanced Raman Scattering (SERS)
4-Mercaptobenzoic acid (4-MBA), a derivative of 2-Bromo-4-mercaptobenzoic acid, is used as a probe molecule in Surface-Enhanced Raman Scattering (SERS). It has been demonstrated that silver nanocubes films protected with polyvinylpyrrolidone (PVP) and treated with 4-MBA have better SERS activity with larger enhancement factors .
2. Detection of Fatty Acid Receptor Activity 4-MBA conjugated with gold nanorods and a GPR120 antibody has been developed as a highly sensitive SERS probe. This probe has been used to detect the interaction of fatty acids and their cognate receptor, GPR120, on the surface of human embryonic kidney cells .
Improved Catalytic Activity
Gold nanostructures functionalized with 4-MBA may exhibit improved catalytic activity. This makes 4-MBA a model analyte for SERS substrates .
Investigation of Charge-Transfer Process
The charge-transfer (CT) process between a 4-MBA monolayer and TiO2 nanoparticles has been investigated under high pressure using SERS .
Biocompatibility for Hemoglobin Detection
The PVP-protected silver films treated with 4-MBA have shown to be excellent SERS substrates with good biocompatibility for hemoglobin detection .
Monitoring of Cell Membrane Receptors
The development of 4-MBA conjugated with gold nanorods as a SERS probe provides a platform for the monitoring of cell membrane receptors on single-cell analysis .
Safety and Hazards
2-Bromo-4-mercaptobenzoic acid is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-mercaptobenzoic acid (4-mba), has been used as a probe molecule in surface-enhanced raman scattering (sers) studies
Mode of Action
Studies on 4-mba have shown that it interacts with silver nanostructures and cu2o nanospheres, enhancing their sers activity . This interaction results in larger enhancement factors and improved SERS signal uniformity and reproducibility
Biochemical Pathways
In SERS studies, 4-MBA has been shown to interact with silver nanostructures and Cu2O nanospheres, affecting their optical properties
Pharmacokinetics
It’s known that the compound is a solid and is soluble in chloroform, dmso, and methanol . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Studies on 4-mba have shown that it can enhance the sers activity of silver nanostructures and cu2o nanospheres
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-mercaptobenzoic acid. For instance, one study found that the charge-transfer process between a 4-MBA monolayer and TiO2 nanoparticles was affected by pressure
properties
IUPAC Name |
2-bromo-4-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGINVQDGXYNJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407786 | |
| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-mercaptobenzoic acid | |
CAS RN |
7041-50-1 | |
| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)









![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)